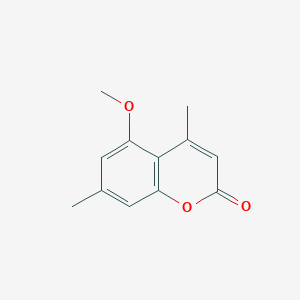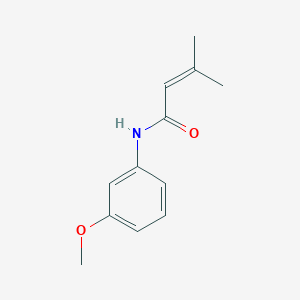![molecular formula C17H18ClN3O2 B5654874 1-[(2-chlorophenoxy)acetyl]-4-(2-pyridinyl)piperazine](/img/structure/B5654874.png)
1-[(2-chlorophenoxy)acetyl]-4-(2-pyridinyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
Synthesis of compounds structurally related to 1-[(2-chlorophenoxy)acetyl]-4-(2-pyridinyl)piperazine involves complex organic reactions aiming at achieving high specificity and yield. For example, Carceller et al. (1993) discussed the synthesis of a second generation of (cyanomethyl)piperazines, which showed increased oral activity and were evaluated through various pharmacological tests (Carceller et al., 1993). Additionally, Li Ning-wei (2005) outlined a method for synthesizing 1-(2,3-dichlorophenyl)piperazine, which shares a similar synthetic pathway, indicating the diverse methods that can be employed in synthesizing such compounds (Li Ning-wei, 2005).
Molecular Structure Analysis
The molecular structure of compounds like 1-[(2-chlorophenoxy)acetyl]-4-(2-pyridinyl)piperazine is crucial for understanding their chemical behavior and pharmacological potential. Şahin et al. (2012) provided detailed insights into the molecular structure of a similar compound through spectroscopic studies and single-crystal X-ray diffraction, highlighting the importance of structural analysis in understanding the compound's interactions and stability (Şahin et al., 2012).
Chemical Reactions and Properties
Chemical reactions involving 1-[(2-chlorophenoxy)acetyl]-4-(2-pyridinyl)piperazine and its derivatives are essential for exploring its functional applications and chemical behavior. The work by Ashimori et al. (1991) on the synthesis and pharmacological effects of optically active derivatives highlights the compound's versatility and the impact of structural variations on its chemical properties and biological activity (Ashimori et al., 1991).
Physical Properties Analysis
Understanding the physical properties of 1-[(2-chlorophenoxy)acetyl]-4-(2-pyridinyl)piperazine, such as solubility, melting point, and stability, is crucial for its application in various scientific fields. However, specific studies focusing on these aspects were not highlighted in the search results, indicating a potential area for further research.
Chemical Properties Analysis
The chemical properties, including reactivity, stability under different conditions, and interactions with biological molecules, define the compound's potential in pharmacological and biochemical applications. For instance, Naylor et al. (1993) discussed the synthesis and activity of kappa-opioid receptor agonists, demonstrating the compound's chemical versatility and potential for developing targeted therapies (Naylor et al., 1993).
Propriétés
IUPAC Name |
2-(2-chlorophenoxy)-1-(4-pyridin-2-ylpiperazin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O2/c18-14-5-1-2-6-15(14)23-13-17(22)21-11-9-20(10-12-21)16-7-3-4-8-19-16/h1-8H,9-13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQZXDPCLRCRHCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)COC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{[2-(dimethylamino)-4-methyl-5-pyrimidinyl]carbonyl}-N-(2-pyridinylmethyl)-4-piperidinecarboxamide](/img/structure/B5654803.png)
![1-(1H-imidazol-2-ylmethyl)-4-[3-(1-pyrrolidinylcarbonyl)phenoxy]piperidine](/img/structure/B5654806.png)
![2-[5-(1,3-benzodioxol-5-yl)-2H-tetrazol-2-yl]-N-(tert-butyl)acetamide](/img/structure/B5654823.png)
![5-{[2-(3,5-dimethyl-4-isoxazolyl)-1-pyrrolidinyl]carbonyl}-2-(3-pyridinyl)pyrimidine](/img/structure/B5654828.png)
![3-[(2-{1-[3-(4-fluorophenyl)propanoyl]piperidin-3-yl}-1H-imidazol-1-yl)methyl]pyridine](/img/structure/B5654840.png)

![ethyl 4-(4-fluorophenyl)-2-[(3-methyl-2-butenoyl)amino]-3-thiophenecarboxylate](/img/structure/B5654851.png)
![5-[(benzylthio)methyl]-2-methoxybenzoic acid](/img/structure/B5654856.png)



![1-tert-butyl-2-[(4-methyl-1H-imidazol-2-yl)methyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B5654893.png)
